N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide group attached to a piperidine ring, which in turn is substituted with a pyridin-4-yl group
Mechanism of Action
Target of Action
The compound, N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}cyclopentanecarboxamide, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .
Mode of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with various targets in the body, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways in the body, leading to a range of biological effects
Result of Action
Piperidine derivatives have been found to have a range of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent to form the piperidine derivative. Subsequently, the cyclopentanecarboxamide group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound includes its use as a ligand for various receptors and enzymes. It can be employed in studies related to receptor binding and enzyme inhibition.
Medicine: N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in the design of new materials and products.
Comparison with Similar Compounds
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)cyclopentanecarboxamide
Uniqueness: N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide stands out due to its specific substitution pattern on the piperidine ring and the presence of the cyclopentanecarboxamide group. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(15-3-1-2-4-15)19-13-14-7-11-20(12-8-14)16-5-9-18-10-6-16/h5-6,9-10,14-15H,1-4,7-8,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUILJUVKZVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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